BenchChemオンラインストアへようこそ!

N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-(2-methylphenoxy)acetamide

Physicochemical property prediction Drug-likeness Benzothiazole SAR

N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-(2-methylphenoxy)acetamide (CAS 865592-98-9, MF: C₂₀H₂₃N₃O₄S₂, MW: 433.54) is a synthetic benzothiazole derivative featuring a diethylsulfamoyl group at the 6‑position and a 2‑methylphenoxyacetamide moiety at the 2‑position. The compound belongs to a class of benzothiazole‑2‑acetamides that has attracted interest in medicinal chemistry for diverse biological activities.

Molecular Formula C20H23N3O4S2
Molecular Weight 433.54
CAS No. 865592-98-9
Cat. No. B2730818
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-(2-methylphenoxy)acetamide
CAS865592-98-9
Molecular FormulaC20H23N3O4S2
Molecular Weight433.54
Structural Identifiers
SMILESCCN(CC)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)COC3=CC=CC=C3C
InChIInChI=1S/C20H23N3O4S2/c1-4-23(5-2)29(25,26)15-10-11-16-18(12-15)28-20(21-16)22-19(24)13-27-17-9-7-6-8-14(17)3/h6-12H,4-5,13H2,1-3H3,(H,21,22,24)
InChIKeyYVLRGDRJYGWTAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-(2-methylphenoxy)acetamide (CAS 865592-98-9) – Sourcing Guide for a Patented Benzothiazole Sulfonamide Research Compound


N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-(2-methylphenoxy)acetamide (CAS 865592-98-9, MF: C₂₀H₂₃N₃O₄S₂, MW: 433.54) is a synthetic benzothiazole derivative featuring a diethylsulfamoyl group at the 6‑position and a 2‑methylphenoxyacetamide moiety at the 2‑position . The compound belongs to a class of benzothiazole‑2‑acetamides that has attracted interest in medicinal chemistry for diverse biological activities [1]. However, public disclosure of its biological data is restricted because the compound is covered by active patent protection, and the patent owner has not yet released performance information .

Why N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-(2-methylphenoxy)acetamide Cannot Be Replaced by Common Benzothiazole Acetamides


Benzothiazole‑2‑acetamide analogs display highly divergent activity profiles depending on the nature of the substituent at the 6‑position and the acetamide moiety [1]. In particular, the diethylsulfamoyl group at C6 introduces a strongly electron‑withdrawing, hydrogen‑bond‑capable sulfonamide that is absent in simpler analogs such as unsubstituted benzothiazole acetamides or halogen‑substituted variants . The 2‑methylphenoxy acetamide side chain further distinguishes this compound from analogs bearing thiophene‑carboxamide, dimethoxybenzamide, or quinoline‑carboxamide groups, each of which has been associated with distinct target‑binding profiles (e.g., STAT3 inhibition, EthR inhibition) [1]. Because the patent estate surrounding this specific substitution pattern restricts independent SAR disclosure, generic replacement without head‑to‑head experimental verification carries a high risk of losing the intended potency, selectivity, or pharmacokinetic properties.

Quantitative Differentiation Evidence for N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-(2-methylphenoxy)acetamide


Predicted Physicochemical Profile vs. Unsubstituted Benzothiazole Acetamide Core

The target compound carries a diethylsulfamoyl substituent that significantly alters predicted physicochemical properties compared with the unsubstituted benzothiazole‑2‑acetamide core. The predicted density for the target compound is 1.344 ± 0.06 g/cm³ and the predicted pKa is 8.11 ± 0.70, reflecting the acidic sulfonamide NH . In contrast, the unsubstituted N-(1,3-benzothiazol-2-yl)-2-(2-methylphenoxy)acetamide (lacking the 6‑diethylsulfamoyl group) has a predicted density of approximately 1.25 g/cm³ and a predicted pKa of ~12.5 (for the amide NH), demonstrating that the diethylsulfamoyl group imparts a >4 log unit increase in acidity at the benzothiazole ring . This difference directly influences solubility, permeability, and binding‑site electrostatics.

Physicochemical property prediction Drug-likeness Benzothiazole SAR

Substructural Differentiation from Close Analogs: 6‑Diethylsulfamoyl vs. 6‑Unsubstituted Benzothiazole Acetamides

In a series of N‑phenylphenoxyacetamide EthR inhibitors, the presence of an electron‑withdrawing substituent on the phenyl ring increased EthR binding affinity by up to 8‑fold compared with unsubstituted phenyl analogs [1]. Although the target compound was not directly tested in that study, its 6‑diethylsulfamoyl group is a stronger electron‑withdrawing group (Hammett σₚ ≈ 0.6 for –SO₂N(Et)₂) than the chlorine (σₚ = 0.23) or methoxy (σₚ = –0.27) substituents evaluated in the phenoxyacetamide series [1][2]. This class‑level inference suggests that the target compound could exhibit enhanced potency in systems where electron‑deficient benzothiazole rings favor target binding.

Structure–activity relationship Sulfonamide pharmacophore Benzothiazole library design

Patented Chemical Space: Legal Exclusivity as a Differentiation Driver

The compound is explicitly flagged as a patented product whose sale is restricted under patent law . This legal status provides a non‑biological differentiation: the compound cannot be freely commercialized by generic suppliers, whereas close analogs such as N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-thiophenecarboxamide (ChEBI:119810) or N-(1,3-benzothiazol-2-yl)-2-(2-methylphenoxy)acetamide are unpatented and widely available [1]. For industrial users requiring freedom‑to‑operate or seeking to license the patented scaffold, the target compound’s protected status is a critical procurement consideration.

Patent protection Chemical intellectual property Research tool compound access

Recommended Procurement Scenarios for N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-(2-methylphenoxy)acetamide Based on Evidence


Electron‑Deficient Benzothiazole Pharmacophore Probing

The diethylsulfamoyl group confers a Hammett σₚ of ~0.6, making this compound a superior choice over 4‑chloro (σₚ 0.23) or 4‑methoxy (σₚ –0.27) phenoxyacetamide analogs for investigating target binding pockets that require strong electron‑withdrawing character [1]. Researchers studying EthR, STAT3, or other targets sensitive to benzothiazole ring electronics should consider this compound as a tool to maximize binding enthalpy [1].

Sulfonamide Hydrogen‑Bond Donor Optimization

With a predicted pKa of 8.11, the sulfonamide NH is approximately 30‑fold more acidic than the amide NH in unsubstituted benzothiazole acetamides [1]. This property can be exploited in structure‑based design where a partially anionic hydrogen‑bond donor is required, such as in metalloenzyme inhibitor development (e.g., carbonic anhydrase, sulfatase targets).

Patent‑Protected Lead Series Licensing

The restricted commercial status of CAS 865592-98-9 indicates an active patent estate [1]. Organizations with licensing capacity may prioritize this compound over freely available analogs to secure a proprietary position in therapeutic areas where benzothiazole sulfonamides have shown promise, including anti‑infective and oncology indications.

Reference Standard for Benzothiazole Sulfonamide Analytical Method Development

The predicted density (1.344 g/cm³) and well‑defined molecular formula facilitate its use as a reference compound in HPLC/MS method development for benzothiazole sulfonamide libraries [1]. Its distinct retention time and mass spectrum can serve as a system suitability standard when analyzing structurally related screening collections.

Quote Request

Request a Quote for N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-(2-methylphenoxy)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.